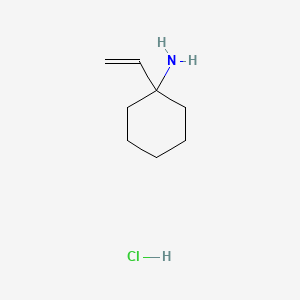

1-Ethenylcyclohexan-1-aminehydrochloride

Description

BenchChem offers high-quality 1-Ethenylcyclohexan-1-aminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethenylcyclohexan-1-aminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

1-ethenylcyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c1-2-8(9)6-4-3-5-7-8;/h2H,1,3-7,9H2;1H |

InChI Key |

MDIVPXYPJFBIMY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCCCC1)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

1-Ethenylcyclohexan-1-amine Hydrochloride: A Strategic Building Block for Conformationally Constrained Scaffolds

[1]

Executive Summary

1-Ethenylcyclohexan-1-amine hydrochloride (also known as 1-vinylcyclohexan-1-amine HCl) is a specialized gem-disubstituted cyclic amine used primarily as a high-value intermediate in medicinal chemistry and materials science.[1][2] Its structural core—a cyclohexane ring featuring both an amino group and a vinyl moiety at the C1 position—serves as a "conformational lock." This steric constraint exploits the Thorpe-Ingold effect to accelerate cyclization reactions, making it an ideal precursor for spirocyclic alkaloids, peptidomimetics, and NMDA receptor modulators.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and downstream utility in constructing complex heterocyclic architectures.

Part 1: Chemical Profile & Structural Analysis[1]

Identity & Physicochemical Properties

The compound exists as a stable hydrochloride salt, which improves handling and shelf-life compared to the volatile and oxidation-prone free base.[1]

| Property | Data |

| IUPAC Name | 1-Ethenylcyclohexan-1-amine hydrochloride |

| Common Synonyms | 1-Vinylcyclohexylamine HCl; 1-Amino-1-vinylcyclohexane HCl |

| CAS Number | 2913243-60-2 (HCl salt); 19488-34-7 (Free base) |

| Molecular Formula | C₈H₁₅N[1][3][4][5][6][7] · HCl |

| Molecular Weight | 161.67 g/mol (Salt); 125.21 g/mol (Free base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Melting Point | 181–183 °C (decomposition) |

| Acidity (pKa) | ~10.5 (Conjugate acid) |

Structural Logic: The Gem-Disubstituted Advantage

The C1 carbon is quaternary, bonded to a rigid cyclohexane ring, a reactive vinyl group, and a basic amine.

-

Steric Bulk: The cyclohexane ring imposes significant steric hindrance, restricting rotation around the N-C bond. This is critical for "locking" bioactive conformations in drug design.

-

Synthetic Handle: The vinyl group (

) is orthogonal to the amine, allowing for selective functionalization via olefin metathesis or oxidation without protecting the nitrogen.

Part 2: Validated Synthetic Pathways

Synthesis of 1-ethenylcyclohexan-1-amine requires overcoming the steric hindrance of the quaternary center while preventing allylic rearrangement.[1] Two primary methodologies are employed: the Curtius Rearrangement (High Fidelity) and the Grignard-Ritter Sequence (Scalable).

Method A: Curtius Rearrangement (Recommended for Research)

This route is preferred for laboratory-scale synthesis as it proceeds with complete retention of the quaternary center's integrity, avoiding the formation of thermodynamic byproducts.

Protocol:

-

Precursor Synthesis: 1-Vinylcyclohexanecarboxylic acid (CAS 72335-94-5) is activated with diphenylphosphoryl azide (DPPA) or thionyl chloride.[1]

-

Acyl Azide Formation: Reaction with NaN₃ (or in situ with DPPA) generates the acyl azide.

-

Rearrangement: Thermal decomposition in toluene reflux triggers the migration of the quaternary carbon to nitrogen, releasing N₂ and forming the isocyanate.

-

Hydrolysis: Acidic hydrolysis of the isocyanate yields the amine hydrochloride.

Method B: Grignard Addition & Azidation (Alternative)

A more direct route utilizing cyclohexanone, though purification is often required to remove elimination byproducts.

-

Nucleophilic Addition: Vinylmagnesium bromide is added to cyclohexanone at -78°C to yield 1-vinylcyclohexanol.[1]

-

Azidation: The tertiary alcohol is treated with hydrazoic acid (

) under Lewis acid catalysis ( -

Reduction: The resulting azide is reduced (Staudinger reaction or LiAlH₄) to the amine.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Curtius Rearrangement route, highlighting critical intermediates.

Caption: Step-wise transformation from carboxylic acid precursor to final amine salt via isocyanate intermediate.

Part 3: Reactivity & Applications in Drug Discovery[1]

Spirocyclization via Ring-Closing Metathesis (RCM)

The vinyl group serves as a perfect "handle" for constructing spirocyclic scaffolds.[1] By acylating the amine with an acrylate or allyl group, researchers can perform Ring-Closing Metathesis (Grubbs' Catalyst) to close a second ring spiro-fused to the cyclohexane.[1]

-

Mechanism:

-acylation -

Utility: This generates novel spiro-piperidone or spiro-pyrrolidone scaffolds, which are privileged structures in GPCR ligand design (e.g., opioid receptors, chemokine receptors).[1]

Peptidomimetics & Constrained Amino Acids

Oxidative cleavage of the vinyl group (Ozonolysis or Lemieux-Johnson oxidation) converts the alkene into a carboxylic acid.

-

Result: This yields 1-aminocyclohexane-1-carboxylic acid (Achc) , a non-proteinogenic amino acid.[1]

-

Application: Incorporating Achc into peptide chains restricts the backbone torsion angles (

), stabilizing helical or turn conformations and improving metabolic stability against proteases.

NMDA Receptor Antagonism

Structurally, 1-ethenylcyclohexan-1-amine is a vinyl analog of the fragment found in Phencyclidine (PCP) and Ketamine .[1]

-

SAR Implication: The vinyl group offers a site for bio-orthogonal labeling or covalent tethering to study receptor binding pockets without altering the pharmacophore significantly.

Part 4: Handling & Safety Protocols

Storage & Stability[1]

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at 2–8°C.

-

Stability: Stable under inert atmosphere (Argon/Nitrogen). The free base is prone to carbonate formation (absorbs CO₂) and oxidation of the vinyl group if left exposed to air.

Hazards[1]

-

GHS Classification: Acute Tox. 4 (Oral).[6]

-

Signal Word: Warning.

-

Precautionary Measures: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Incompatibility: Strong oxidizing agents (reacts with vinyl group) and strong bases (liberates volatile free amine).

References

-

PubChem Compound Summary. (2025). 1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride (Related Structure Analysis). National Center for Biotechnology Information. Link

-

BLD Pharm. (2024). Product Monograph: 1-Vinylcyclohexan-1-amine hydrochloride (CAS 2913243-60-2).[1]Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[8] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link

-

Overman, L. E. (1976). A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. Journal of the American Chemical Society. (Contextual reference for allylic amine synthesis). Link

-

Clayden, J., et al. (2012). Organic Chemistry.[5][9][10][11] Oxford University Press. (Reference for Thorpe-Ingold effect and conformational analysis).

Sources

- 1. 1416374-23-6|1-Vinylcyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride | C8H16ClN | CID 75530799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Amino-1-propylcyclohexane | C9H19N | CID 20287329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1-Cyclohex-1-en-1-ylethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN112707779A - Preparation method of vinyl cyclohexane - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 10. 1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride | Benchchem [benchchem.com]

- 11. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Gem-disubstituted cyclohexane amine building blocks for medicinal chemistry

An In-Depth Technical Guide to Gem-disubstituted Cyclohexane Amine Building Blocks for Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Rigidity and Three-Dimensionality in Drug Design

In the intricate dance of drug discovery, the conformational flexibility of a molecule is a double-edged sword. While a certain degree of adaptability can be beneficial for a molecule to find its optimal binding pose within a biological target, excessive flexibility can lead to a significant entropic penalty upon binding, resulting in lower affinity and poor selectivity. Medicinal chemists, therefore, often seek to introduce conformational rigidity into their molecular scaffolds. The gem-disubstituted cyclohexane motif has emerged as a powerful tool in this endeavor, providing a robust and predictable three-dimensional architecture that can significantly enhance the pharmacological properties of a drug candidate.

This guide provides an in-depth exploration of gem-disubstituted cyclohexane amine building blocks, from their fundamental conformational principles to their synthesis and strategic application in modern drug discovery programs. We will delve into the underlying stereoelectronic effects that govern their behavior and showcase how their unique topology can be leveraged to overcome common challenges in medicinal chemistry, such as improving metabolic stability, modulating physicochemical properties, and achieving receptor subtype selectivity.

Conformational Analysis: The Bedrock of Design

The therapeutic utility of gem-disubstituted cyclohexanes is intrinsically linked to their well-defined and predictable chair conformations. Unlike their monosubstituted counterparts, which can undergo ring-flipping to equilibrate between axial and equatorial conformers, the presence of a gem-disubstituted group can effectively "lock" the ring in a preferred conformation. This is a direct consequence of the steric and electronic interactions at play.

The Thorpe-Ingold Effect and A-Values

The Thorpe-Ingold effect, or gem-disubstituent effect, describes the phenomenon where the bond angle between two substituents on a single carbon atom is compressed, leading to a widening of the adjacent bond angles within the ring. This distortion can influence the conformational preference of the cyclohexane ring. When combined with the principles of A-values, which quantify the steric preference of a substituent for the equatorial position, a clear picture of the conformational landscape emerges.

For instance, a 4,4-disubstituted cyclohexane amine will have the amino group at the 1-position. The large steric bulk of the gem-disubstituents at the 4-position will strongly disfavor an axial orientation of these groups. Consequently, the ring is locked in a conformation where the amino group's orientation (axial or equatorial) is predetermined. This pre-organization of the pharmacophore can lead to a more favorable enthalpy of binding to the target protein.

Table 1: Comparative A-Values of Common Substituents

| Substituent | A-Value (kcal/mol) |

| -CH₃ | 1.7 |

| -OH | 0.9 |

| -F | 0.25 |

| -CN | 0.2 |

| -tBu | >4.5 |

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of gem-disubstituted cyclohexane amines can be approached through various routes, each with its own set of advantages and limitations. The choice of synthetic strategy often depends on the desired substitution pattern, scalability, and stereochemical control.

Classical Approaches: Building from the Ground Up

One of the most common methods involves the dialkylation of a cyclic ketone precursor. For example, the synthesis of 4,4-disubstituted cyclohexanones can be achieved by the exhaustive alkylation of cyclohexanone under basic conditions. Subsequent reductive amination of the resulting ketone provides access to the desired amine.

Experimental Protocol: Synthesis of 4,4-Dimethylcyclohexan-1-amine

-

Alkylation: To a solution of cyclohexanone (1.0 eq) in dry THF at 0 °C, add sodium hydride (2.5 eq) portion-wise. Stir for 30 minutes, then add methyl iodide (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 4,4-dimethylcyclohexanone by flash column chromatography.

-

Reductive Amination: To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir at room temperature for 24 hours.

-

Final Work-up and Purification: Acidify the reaction mixture with 2M HCl and wash with diethyl ether. Basify the aqueous layer with 6M NaOH and extract with dichloromethane. Dry the combined organic layers, concentrate, and purify the resulting amine by distillation or chromatography to yield 4,4-dimethylcyclohexan-1-amine.

Modern Methodologies: Efficiency and Control

More recent advances in synthetic methodology have provided more elegant and efficient routes. These include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies to introduce functionality onto a pre-existing cyclohexane core. Ring-closing metathesis (RCM) of appropriately substituted dienes has also proven to be a powerful tool for the construction of these scaffolds.

Caption: A generalized synthetic workflow.

Applications in Medicinal Chemistry: Case Studies

The true value of gem-disubstituted cyclohexane amine building blocks is evident in their successful incorporation into a number of clinical candidates and approved drugs. The rigid scaffold often imparts improved metabolic stability by blocking sites of potential metabolism and can enhance binding affinity by reducing the entropic penalty of binding.

Case Study: Gabapentin and Pregabalin

Perhaps the most well-known examples are the anticonvulsant and analgesic drugs gabapentin and pregabalin. While not classic amines, their amino acid structure features a gem-disubstituted cyclohexane and cyclopentane ring, respectively. The gem-dimethyl group in pregabalin's precursor, 3,3-dimethyl-5-oxopentanoic acid, is crucial for its mechanism of action. These alkyl groups orient the carboxylic acid and amine functionalities in a specific three-dimensional arrangement that mimics the neurotransmitter GABA, allowing for potent binding to the α2δ-1 subunit of voltage-gated calcium channels.

Case Study: CCR5 Antagonists for HIV Treatment

Maraviroc, an antagonist of the CCR5 receptor used in the treatment of HIV, features a complex tropane-like structure. While not a simple cyclohexane, its rigid, bicyclic core, which is a type of disubstituted ring system, serves a similar purpose. It correctly positions the key pharmacophoric elements for high-affinity binding to the receptor, preventing the entry of the HIV virus into host cells. The conformational rigidity of the core scaffold was a key design element in achieving the desired potency and selectivity.

Caption: A logical flow for incorporating rigid scaffolds.

Future Directions and Emerging Trends

The strategic use of gem-disubstituted cyclohexane amines in medicinal chemistry is poised to grow. The increasing demand for drugs with improved selectivity and pharmacokinetic profiles will continue to drive the development of novel, three-dimensional building blocks. Future trends will likely focus on:

-

Asymmetric Synthesis: The development of catalytic, enantioselective methods to access chiral gem-disubstituted cyclohexane amines will be of paramount importance.

-

Novel Substitution Patterns: Exploration of a wider range of gem-disubstituents beyond simple alkyl groups will open up new chemical space. This includes the incorporation of fluorinated substituents to modulate pKa and lipophilicity.

-

Integration with Other Enabling Technologies: The combination of these building blocks with other drug discovery technologies, such as fragment-based screening and DNA-encoded libraries, will accelerate the identification of novel drug candidates.

Conclusion

Gem-disubstituted cyclohexane amine building blocks represent a powerful and versatile platform for the design of next-generation therapeutics. Their inherent conformational rigidity and well-defined three-dimensional structures provide a means to overcome many of the challenges associated with flexible molecules. By understanding the fundamental principles of their conformational behavior and leveraging modern synthetic methodologies, medicinal chemists can strategically employ these building blocks to develop drugs with superior efficacy, selectivity, and pharmacokinetic properties. The continued innovation in the synthesis and application of these valuable scaffolds will undoubtedly fuel the discovery of new and important medicines for years to come.

References

-

Title: The Thorpe-Ingold Effect Source: Organic Chemistry Portal URL: [Link]

-

Title: A-Values Source: Organic Chemistry Portal URL: [Link]

-

Title: Reductive Amination Source: Organic Chemistry Portal URL: [Link]

-

Title: Gabapentin and Pregabalin - A Review of Their Use Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Maraviroc: a new CCR5 antagonist for the treatment of HIV infection Source: National Center for Biotechnology Information (NCBI) URL: [Link]

A Technical Guide to the Conformational Analysis and Steric Profile of 1-Vinylcyclohexyl Amine Substituents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of molecular fragments is a cornerstone of modern drug design, dictating the efficacy of a molecule's interaction with its biological target.[1][2] Steric parameters, which describe this arrangement, are therefore critical in optimizing drug behavior.[1] The cyclohexane ring, a ubiquitous scaffold in medicinal chemistry, presents a classic case for conformational analysis, where the orientation of substituents significantly impacts molecular properties. This guide provides an in-depth analysis of the steric bulk and conformational preferences of the 1-vinylcyclohexyl amine moiety. We explore the theoretical underpinnings of conformational free energy (A-values), detail rigorous experimental and computational methodologies for their determination, and synthesize these principles to predict the behavior of this unique geminally-disubstituted system. The interplay between the amine and vinyl groups introduces complexities beyond simple additivity rules, offering both challenges and opportunities in the rational design of novel therapeutics.

Introduction: The Principle of Steric Hindrance and A-Values

In the field of conformational analysis, the "A-value" is a quantitative measure of the steric bulk of a substituent on a cyclohexane ring.[3] It represents the Gibbs free energy difference (ΔG) between a conformation where the substituent is in the sterically hindered axial position and the conformation where it is in the less hindered equatorial position.[3][4] Substituents prefer the equatorial orientation to minimize destabilizing 1,3-diaxial interactions—steric clashes with other axial atoms on the same face of the ring.[5]

The relationship is defined by the Winstein-Eliel equation: A-value = -ΔG° = -RTlnKeq where Keq is the equilibrium constant for the axial-to-equatorial interconversion.[4] A larger A-value signifies a greater preference for the equatorial position and, consequently, a larger effective steric bulk.[6] These values are crucial as they allow chemists to predict molecular geometry and reactivity.[3][7]

The Cyclohexane Scaffold in Drug Design

The cyclohexane ring is a prevalent structural motif in pharmaceuticals due to its rigid and well-defined three-dimensional structure. This rigidity allows for the precise positioning of functional groups in space, which is essential for selective binding to biological receptors like proteins and enzymes.[2] The stereochemistry of the drug molecule and the receptor surface are paramount in determining the efficiency of the drug-receptor interaction.[2] By controlling whether a substituent is axial or equatorial, medicinal chemists can fine-tune the molecule's shape to maximize binding affinity and biological activity while minimizing off-target effects.

The 1-Vinylcyclohexyl Amine Moiety: A Unique Conformational Challenge

The 1-vinylcyclohexyl amine scaffold presents a complex case of a geminally-disubstituted cyclohexane, where two distinct groups, an amine (-NH₂) and a vinyl (-CH=CH₂), are attached to the same carbon atom. To a first approximation, the conformational preference can be estimated by considering the individual A-values of the substituents. However, this approach may be insufficient due to potential non-additive effects.

The key challenge lies in determining which group will preferentially occupy the equatorial position. The general rule is that the conformation placing the larger substituent equatorially will be more stable.[8][9] Therefore, a direct comparison of the A-values for an amine group and a vinyl group is necessary.

Methodologies for Determining A-Values

Accurate determination of A-values can be achieved through both experimental and computational approaches.

Experimental Determination via Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: At room temperature, the chair-chair interconversion of cyclohexane is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. By cooling the sample, this ring-flip process can be slowed sufficiently to allow for the observation of distinct signals for the axial and equatorial conformers.[10] The ratio of the integrated intensities of these signals directly yields the equilibrium constant (Keq), from which the A-value can be calculated.[6][11]

Protocol for Low-Temperature ¹³C NMR:

-

Sample Preparation: Dissolve a precisely weighed sample of 1-vinylcyclohexyl amine in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or deuterated chloroform, CDCl₃).

-

Instrument Setup: Use an NMR spectrometer equipped with a variable temperature (VT) unit. Calibrate the probe temperature using a standard, such as methanol.[12]

-

Initial Spectrum: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

-

Cooling: Gradually lower the temperature of the probe in increments of 10-20 K.[10][13] Allow the sample to equilibrate for several minutes at each new temperature before acquiring a spectrum.

-

Coalescence and Signal Resolution: Continue cooling until the signals corresponding to the cyclohexane ring carbons broaden and then resolve into two distinct sets of peaks, representing the axial and equatorial conformers.

-

Integration and Calculation: At the lowest achievable temperature where sharp signals are observed, carefully integrate the corresponding peaks for the two conformers. Calculate Keq = [Equatorial Conformer] / [Axial Conformer].

-

A-Value Calculation: Use the equation ΔG = -RTln(Keq) to determine the free energy difference. The A-value is equal to ΔG.

Computational Determination via Density Functional Theory (DFT)

Causality: Quantum mechanical calculations, particularly DFT, provide a powerful tool for accurately modeling molecular geometries and energies.[14][15] By optimizing the structures of both the axial and equatorial conformers, one can calculate their relative Gibbs free energies and thereby determine the A-value.[16] This in silico approach is cost-effective and allows for the systematic study of substituents for which experimental data is unavailable.

Protocol for DFT-Based A-Value Calculation:

-

Structure Generation: Build 3D models of both the "amine-axial/vinyl-equatorial" and "amine-equatorial/vinyl-axial" conformers of 1-vinylcyclohexyl amine using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for this purpose is B3LYP with a 6-31G* basis set, though higher levels like ωB97X-D or M06-2X with larger basis sets (e.g., 6-311+G(2df,2p)) can provide improved accuracy.[14]

-

Frequency Calculation: Conduct a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that each structure is a true energy minimum.[17] This step also provides the necessary thermal corrections to the Gibbs free energy.

-

Energy Extraction: From the output files, extract the sum of electronic and thermal free energies for both the axial and equatorial conformers.

-

A-Value Calculation: The A-value is the difference between the Gibbs free energy of the higher-energy conformer and the lower-energy conformer.[16] (A-value = Gaxial - Gequatorial).

// Nodes start [label="1. Build 3D Models\n(Axial & Equatorial Conformers)", fillcolor="#F1F3F4", fontcolor="#202124"]; opt [label="2. Geometry Optimization\n(e.g., B3LYP/6-31G*)", fillcolor="#F1F3F4", fontcolor="#202124"]; freq [label="3. Frequency Calculation\n(Confirm Minima & Get Thermal Data)", fillcolor="#F1F3F4", fontcolor="#202124"]; energy [label="4. Extract Gibbs Free Energies\n(G_axial, G_equatorial)", fillcolor="#F1F3F4", fontcolor="#202124"]; calc [label="5. Calculate A-Value\nΔG = G_axial - G_equatorial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Final A-Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> opt; opt -> freq; freq -> energy; energy -> calc; calc -> end; } } Caption: A flowchart of the DFT-based A-value calculation process.

Analysis of the 1-Vinylcyclohexyl Amine System

To predict the conformational equilibrium of 1-vinylcyclohexyl amine, we must compare the A-values of its constituent groups.

| Substituent (X) | A-Value (kcal/mol) | Reference |

| -H | 0 | (by definition) |

| -CN | 0.2 | [18] |

| -F | 0.24 | [18] |

| -Br | 0.2 - 0.7 | [6][18] |

| -OH | 0.6 - 0.9 | [18] |

| -NH₂ | 1.2 - 1.8 | [18] |

| -COOH | 1.2 | [18] |

| -CH=CH₂ (Vinyl) | 1.6 | [4] |

| -CH₃ (Methyl) | 1.8 | [18] |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | [18] |

| -C₆H₅ (Phenyl) | 3.0 | [18] |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 | [18] |

Table 1: Conformational A-Values for common substituents.

Based on the data in Table 1, the A-value for an amine group (-NH₂) is approximately 1.2-1.8 kcal/mol, while the A-value for a vinyl group (-CH=CH₂) is about 1.6 kcal/mol.[4][18] These values are remarkably similar.

Given the overlap in their ranges, predicting the dominant conformer based on simple additivity is challenging. The A-value for the amine group can be solvent-dependent due to hydrogen bonding.[6][18] However, in a head-to-head comparison, the vinyl group (1.6 kcal/mol) and the upper-range value for the amine group (1.8 kcal/mol) suggest that the vinyl group may be slightly less sterically demanding. This would imply that the conformer with the amine group in the equatorial position and the vinyl group in the axial position is likely the more stable arrangement, though the energy difference may be small.

Implications for Medicinal Chemistry & Drug Development

Understanding the precise conformational preference of the 1-vinylcyclohexyl amine moiety is vital for structure-activity relationship (SAR) studies.

-

Receptor Binding: The spatial orientation of the amine and vinyl groups will dictate how the molecule fits into a receptor's binding pocket. A small energy difference between conformers could mean that the molecule exists as a mixture of shapes in solution, which may complicate binding kinetics.

-

Pharmacophore Modeling: Knowing the dominant conformation allows for the construction of more accurate pharmacophore models. The amine group, often a key hydrogen bond donor or acceptor, must be correctly positioned in 3D space.

-

Analogue Design: When designing analogues, chemists can use this conformational information to make rational modifications. For instance, replacing the vinyl group with a bulkier or smaller substituent could be used to lock the amine group into a desired axial or equatorial position, potentially enhancing potency or selectivity.

Conclusion

The steric profile of the 1-vinylcyclohexyl amine substituent is governed by the competitive interplay between the amine and vinyl groups for the sterically favorable equatorial position. A comparison of their individual A-values suggests a slight preference for the amine group to be equatorial, but the similarity in their steric bulk (A-values of ~1.6-1.8 kcal/mol for vinyl vs. amine) indicates that the energy difference between the two primary chair conformers is likely small. This subtle energetic landscape underscores the necessity of precise analytical methods, such as low-temperature NMR and DFT calculations, for definitive characterization. For drug development professionals, this detailed conformational understanding is not merely academic; it is a critical tool for the rational design of next-generation therapeutics, enabling the fine-tuning of molecular architecture to optimize biological function.

References

- Vertex AI Search. (2024). Steric Parameters: Significance and symbolism.

- Nathan, L. (n.d.). Calculating cyclohexane A-values. The DFT Course.

- Chemistry Stack Exchange. (2015). Is there an A value for the carbaldehyde and vinyl groups?

- Blagg, J., et al. (2016).

- Pharmacy 180. (n.d.).

- Vaia. (n.d.). Problem 29 Steric, electronic, lipophilic, ...

- Charton, M. (1983). Steric Effects in Drug Design. Semantic Scholar.

- Otsuka, T., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing.

- CHEM 330 Handout. (n.d.). Table of A-Values.

- Benchchem. (n.d.).

- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes.

- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I.

- MSU Chemistry. (n.d.).

- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- Wikipedia. (n.d.). A value.

- Chemistry LibreTexts. (2022). 4.

- OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry.

- Semantic Scholar. (2009).

- ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.

- Reddit. (2023). Computational Calculations on Cyclohexane conformers. r/comp_chem.

- Schindler, M. (2021). Investigations on the E/Z-isomerism of neonicotinoids. Journal of Computer-Aided Molecular Design, 35(4), 517-529.

- Perez, M. A., et al. (n.d.).

- McKusick, B. C., & Sauer, J. C. (1960). U.S. Patent No. 2,959,617. U.S.

- National Center for Biotechnology Inform

- Barnes, A. B., et al. (2010).

- Anupama, A., & Jayasudha, M. (2019). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. IntechOpen.

- University of Oxford. (n.d.).

- Google Patents. (n.d.).

- University of [University Name]. (n.d.).

- Wikipedia. (n.d.).

- University of [University Name]. (2014).

- Smith, L. A., & Hearn, D. (1997). U.S. Patent No. 5,599,997. U.S.

- ResearchGate. (2025).

- Google Patents. (n.d.).

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- Wikipedia. (n.d.). Curtin–Hammett principle.

- IUPAC. (2025). Grunwald–Winstein equation (G02710). The IUPAC Compendium of Chemical Terminology.

- Course materials. (n.d.).

- KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I.

- Chemistry LibreTexts. (2025). 3.

- CUTM Courseware. (n.d.).

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. A value - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. vaia.com [vaia.com]

- 8. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy [mdpi.com]

- 12. weizmann.ac.il [weizmann.ac.il]

- 13. cdn.dal.ca [cdn.dal.ca]

- 14. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 17. reddit.com [reddit.com]

- 18. groups.chem.ubc.ca [groups.chem.ubc.ca]

Technical Analysis: 1-Vinylcyclohexylamine vs. Cyclohex-1-en-1-yl Amine

Executive Summary

This technical guide delineates the critical structural, electronic, and synthetic distinctions between 1-vinylcyclohexylamine (1-vinylcyclohexan-1-amine) and cyclohex-1-en-1-yl amine (cyclohex-1-en-1-amine). While both compounds share a C8H13N/C6H11N-based scaffold and are derived from cyclohexanone precursors, they represent fundamentally different chemical entities with distinct stability profiles and applications in drug development.

-

1-Vinylcyclohexylamine is a stable, gem-disubstituted primary amine . It serves as a critical pharmacophore in CNS-active agents (e.g., NMDA receptor antagonists) and a versatile building block for spirocyclic heterocycles.

-

Cyclohex-1-en-1-yl amine is a transient primary enamine . It is thermodynamically unstable relative to its imine tautomer (cyclohexanimine) and typically exists only as a reactive intermediate or in equilibrium, unless the nitrogen is substituted (secondary enamine).

Part 1: Structural & Electronic Characterization

Structural Definitions

| Feature | 1-Vinylcyclohexylamine | Cyclohex-1-en-1-yl Amine |

| IUPAC Name | 1-vinylcyclohexan-1-amine | Cyclohex-1-en-1-amine |

| Classification | Tertiary Alkyl Primary Amine (Gem-disubstituted) | Primary Enamine |

| Hybridization (C1) | sp³ (Tetrahedral) | sp² (Trigonal Planar) |

| Key Functional Group | Isolated Amine (-NH₂) & Vinyl (-CH=CH₂) | Enamine System (N-C=C) |

| Stability | Stable (Isolable Liquid/Solid) | Unstable (Tautomerizes to Imine) |

| Electronic State | Non-conjugated (Amine LP is localized) | Conjugated (Amine LP delocalized into π-system) |

The Tautomerism Trap: Why the Enamine is Elusive

The primary distinction lies in the imine-enamine tautomerism .

-

Cyclohex-1-en-1-yl amine possesses a primary amino group attached directly to an alkene. In the absence of electron-withdrawing groups, the equilibrium overwhelmingly favors the imine form (cyclohexanimine) due to the greater stability of the C=N bond over the C=C-N system in unsubstituted cases.

-

1-Vinylcyclohexylamine is "locked" in its amine form. The quaternary carbon at position 1 prevents tautomerization, rendering the molecule stable and isolable.

Visualization of Structural Divergence

Figure 1: Structural relationship and stability profile. Note the rapid tautomerization of the primary enamine to the imine, contrasting with the stable 1-vinylcyclohexylamine.

Part 2: Synthesis & Experimental Methodologies

Synthesis of 1-Vinylcyclohexylamine (The Stable Pharmacophore)

The synthesis of 1-vinylcyclohexylamine requires the construction of a quaternary carbon center. The most reliable method involves the nucleophilic addition of a vinyl organometallic reagent to a cyclohexanone-derived imine or sulfinyl imine (for asymmetric synthesis).

Protocol: Ellman Sulfinamide Approach (High Purity)

This method avoids the instability of simple imines and allows for potential enantioselective synthesis.

Reagents:

-

(R)- or (S)-tert-butanesulfinamide (Ellman's Auxiliary)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Vinylmagnesium bromide (VinylMgBr)

-

HCl (in Dioxane or MeOH)

Step-by-Step Workflow:

-

Imine Formation:

-

Charge a flame-dried flask with cyclohexanone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in dry THF.

-

Add Ti(OEt)₄ (2.0 equiv) dropwise. Stir at reflux (60-70°C) for 12-24 hours.

-

Mechanism:[6][7][8][10][11][12] Ti(IV) acts as a Lewis acid and water scavenger, driving the condensation to the N-sulfinyl ketimine.

-

-

Nucleophilic Addition:

-

Cool the ketimine solution to -78°C.

-

Add VinylMgBr (1.5 equiv) slowly to prevent exotherms.

-

Allow to warm to room temperature. The Grignard reagent attacks the C=N bond to form the sulfinamide-protected amine.

-

-

Deprotection:

-

Treat the intermediate with 4M HCl in dioxane/MeOH.

-

Stir for 1 hour to cleave the sulfinyl group.

-

Basify with NaOH and extract with DCM to yield 1-vinylcyclohexan-1-amine .

-

Generation of Enamine Species (The Synthetic Intermediate)

While the primary enamine is unstable, secondary enamines (e.g., N-morpholino-1-cyclohexene) are standard synthetic intermediates (Stork Enamine Synthesis). If the primary enamine is required for a specific mechanistic study, it must be generated in situ from the imine.

Protocol: In Situ Trapping of Primary Enamine

Concept: Shift the Tautomeric Equilibrium.

-

Starting Material: Cyclohexanone imine (generated from cyclohexanone + NH₃ + TiCl₄).

-

Equilibration: In the presence of a trace acid catalyst, the imine exists in equilibrium with the enamine.

-

Trapping: Add a highly reactive electrophile (e.g., an activated Michael acceptor or acyl chloride) that reacts faster with the nucleophilic carbon of the enamine than the imine nitrogen.

Synthetic Pathway Comparison

Figure 2: Divergent synthetic pathways. Path A leads to the stable alpha-tertiary amine. Path B illustrates the transient nature of the primary enamine used in situ.

Part 3: Applications in Drug Discovery

1-Vinylcyclohexylamine as a Pharmacophore

This scaffold is structurally analogous to 1-phenylcyclohexylamine , the core motif of Phencyclidine (PCP) and Ketamine.

-

Mechanism: The bulky gem-disubstituted cyclohexane ring locks the amine in a specific conformation, critical for binding within the ion channel pore of the NMDA receptor.

-

Bioisosterism: The vinyl group acts as a compact, lipophilic handle that can participate in pi-cation interactions or serve as a "warhead" for covalent inhibition (if properly activated) or further functionalization (e.g., olefin metathesis to macrocycles).

Reactivity Profile Summary

| Reactivity Mode | 1-Vinylcyclohexylamine | Cyclohex-1-en-1-yl Amine |

| Nucleophilicity | Nitrogen (Hard): Classic amine reactivity (acylation, alkylation). | Carbon (Soft): Beta-carbon attacks electrophiles (Michael addition). |

| Oxidation | Susceptible to N-oxidation (N-oxide formation). | Susceptible to oxidative cleavage of C=C. |

| Polymerization | Vinyl group can undergo radical polymerization. | Hydrolyzes; does not typically polymerize cleanly. |

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids using tert-Butanesulfinamide." Chemical Reviews.

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[6]

-

Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews.

-

Maddaluno, J., et al. (2018). "Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO." Nature Communications.

-

PubChem. (2024).[13] "Compound Summary: Cyclohexylamine." National Library of Medicine.

Sources

- 1. US3974221A - Process for preparing cyclohexanone from cyclohexanol - Google Patents [patents.google.com]

- 2. US3974221A - Process for preparing cyclohexanone from cyclohexanol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Method of synthesizing cyclohexanone - Eureka | Patsnap [eureka.patsnap.com]

- 5. Method of synthesizing cyclohexanone - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enamines — Making Molecules [makingmolecules.com]

- 9. Structural isomerism | PPT [slideshare.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 1-Vinylcyclohexene [webbook.nist.gov]

- 12. Enamine - Wikipedia [en.wikipedia.org]

- 13. 1-Cyclohexen-1-amine | C6H11N | CID 445358 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Construction of Quaternary Carbon Centers in Cyclohexane Amine Synthesis: An In-depth Technical Guide

Foreword: The Significance of Steric Congestion in Medicinal Chemistry

In the landscape of modern drug discovery, the precise, three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Among the myriad of structural motifs, the all-carbon quaternary stereocenter—a carbon atom bonded to four distinct carbon substituents—presents a formidable synthetic challenge while offering significant rewards.[1][2] The incorporation of such a sterically congested center into a cyclohexane amine framework imparts a high degree of conformational rigidity. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target, while also potentially improving metabolic stability by sterically shielding labile positions from enzymatic degradation. This guide provides an in-depth exploration of the key strategies for the stereoselective formation of quaternary carbon centers in the synthesis of cyclohexane amines, offering both mechanistic insights and practical, field-proven protocols for researchers in medicinal chemistry and drug development.

Strategic Pillars for Quaternary Center Formation

The construction of a quaternary carbon center, particularly within a cyclic system, is a sterically demanding transformation.[2] The successful execution of such a synthesis hinges on a carefully chosen strategy that can overcome the inherent steric hindrance. This guide will focus on several powerful and widely adopted catalytic asymmetric methods, including:

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A versatile method for forming C-C bonds adjacent to a ketone or other activating group.[3][4]

-

Asymmetric Conjugate Addition: The addition of carbon nucleophiles to α,β-unsaturated systems, creating a quaternary center at the β-position.[5][6]

-

Asymmetric Cycloaddition Reactions: The formation of cyclic structures where one of the newly formed stereocenters is a quaternary carbon.[3]

-

C-H Activation and Functionalization: The direct conversion of a C-H bond into a C-C bond to build the quaternary center.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of Ketone Enolates

Palladium-catalyzed AAA has emerged as a powerful tool for the enantioselective construction of α-quaternary ketones, which are versatile precursors to cyclohexane amines.[4] The reaction typically involves the generation of a prochiral enolate from a cyclic ketone, which then undergoes alkylation by a π-allyl palladium complex. The stereochemical outcome is dictated by a chiral ligand coordinated to the palladium center.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of a palladium(0) complex to an allylic electrophile (e.g., an allyl carbonate) to form a π-allyl palladium(II) complex. In parallel, a base deprotonates the α-carbon of a ketone to generate a nucleophilic enolate. The enolate then attacks the π-allyl complex, typically at one of the termini, to form the new C-C bond and regenerate the palladium(0) catalyst. The enantioselectivity is controlled by the chiral ligand, which influences the facial selectivity of the nucleophilic attack on the π-allyl ligand.

Sources

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Construction of all-carbon quaternary stereocenters by catalytic asymmetric conjugate addition to cyclic enones in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Spirocycles via Ring-Closing Metathesis (RCM) of Vinyl Amides and Enamides

Executive Summary

The shift in drug discovery from flat, aromatic-heavy structures to three-dimensional (

This guide details the synthesis of nitrogen-containing spirocycles via Ring-Closing Metathesis (RCM) . Specifically, it addresses the technical challenge of utilizing vinyl amines (functionalized as enamides or ene-carbamates) as substrates. Unlike simple alkene RCM, nitrogen-adjacent alkenes require specific protocols to prevent catalyst poisoning and minimize isomerization byproducts.

Mechanistic Insight & Substrate Design

The "Vinyl Amine" Challenge

Direct RCM of basic

The Solution: The nitrogen lone pair must be delocalized via electron-withdrawing groups (EWGs). Successful RCM requires substrates in the form of:

- -Vinyl Carbamates (Boc, Cbz)

- -Vinyl Amides (Enamides)

- -Vinyl Sulfonamides

The Catalytic Cycle

The reaction follows the Chauvin mechanism. For spirocyclization, the initiation usually occurs at the sterically less hindered terminal alkene (the "non-vinyl" arm), followed by cyclization onto the sterically demanding vinyl amide.

Figure 1: Simplified catalytic cycle for RCM.[2] The irreversible release of volatile ethylene gas drives the equilibrium toward the spirocyclic product.

Strategic Planning: Catalyst & Conditions[3][4]

Selection of the catalyst is dictated by the steric bulk of the spiro-center being formed.

| Catalyst | Characteristics | Application in Spiro-RCM |

| Grubbs I (G-I) | High initiation rate, lower stability. | Simple, unhindered spiro-rings. Sensitive to functional groups. |

| Grubbs II (G-II) | High activity, thermally stable. | Standard choice. Tolerates sterics at the spiro-center. |

| Hoveyda-Grubbs II (HG-II) | Phosphine-free, boomerang mechanism. | Best for difficult cyclizations. Excellent for tetrasubstituted spiro-centers. |

Experimental Protocols

Protocol A: General Synthesis of Spirocyclic Enamides

Target: Formation of 5- to 7-membered spiro-rings from diene precursors.

Reagents:

-

Substrate:

-Boc-N-vinyl-alkenylamine (1.0 equiv) -

Catalyst: Grubbs II (5–10 mol%)

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)

-

Additive: 1,4-Benzoquinone (optional, prevents isomerization)

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Degassing: Solvents must be degassed to remove oxygen. Sparge anhydrous Toluene with Argon for 15–20 minutes.

-

Note: Oxygen decomposes the active Ru-carbene species.

-

-

Substrate Dissolution: Dissolve the diene substrate in Toluene to achieve a concentration of 0.005 M to 0.01 M .

-

Critical: High dilution is mandatory for spirocyclization to favor intramolecular ring-closing over intermolecular oligomerization (ADMET).

-

-

Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion as a solid, or dissolved in a minimum amount of degassed solvent.

-

Reflux: Equip the flask with a reflux condenser (flame-dried). Heat the mixture to 80°C (Toluene) or 40°C (DCM) for 2–12 hours. Monitor via TLC or LC-MS.

-

Checkpoint: If conversion stalls after 4 hours, add a second portion of catalyst (2–5 mol%).

-

-

Quenching & Scavenging: Cool to room temperature. Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir for 30 minutes open to air.

-

Purification: Filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Troubleshooting & Optimization

Use this workflow when the standard protocol yields low conversion or impurities.

Figure 2: Decision tree for optimizing spiro-RCM reactions.

Case Studies & Scope

Synthesis of Azaspiro[4.5]decane Systems

A classic application is the synthesis of spiro-piperidines, common in alkaloids like Halichlorine .

-

Substrate:

-Acryloyl-2-allylpiperidine. -

Challenge: Forming a quaternary center adjacent to the nitrogen.

-

Result: Using HG-II in refluxing DCM provides the spiro-lactam in >85% yield. The electron-deficient acryloyl group prevents N-coordination [1].

Spiro-Oxindole Synthesis

Spiro-oxindoles are privileged scaffolds in oncology.

-

Substrate: 3,3-diallyloxindole.

-

Reaction: RCM closes the spiro-ring at the C3 position.

-

Observation: These reactions are often faster because the rigid oxindole core pre-organizes the two alkenes in close proximity (Gem-disubstituent effect) [2].

Safety & Handling

-

Ruthenium Toxicity: While lower than many heavy metals, Ru residues must be removed to <10 ppm for pharmaceutical intermediates.

-

Ethylene Buildup: RCM releases ethylene gas. Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup and to allow the equilibrium to shift forward.

-

Peroxides: Vinyl ethers/amides can form peroxides upon prolonged storage. Test substrates with starch-iodide paper before use.

References

-

Kinderman, S. S., et al. (2001).[3] "Enamide-Olefin Ring-Closing Metathesis." Organic Letters. Link

-

Reddy, M. V., et al. (2023). "Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction." MDPI Molecules. Link

-

Wang, Z. J., et al. (2013).[4] "A Concise Cross-Metathesis Route to Enantiopure 1-Azaspirocycles." Synthesis. Link[4]

-

Grubbs, R. H. (2006).[5] "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie. Link

Sources

- 1. drughunter.com [drughunter.com]

- 2. mdpi.com [mdpi.com]

- 3. Enamide-Olefin Ring-Closing Metathesis [organic-chemistry.org]

- 4. andrearobinsongroup.com [andrearobinsongroup.com]

- 5. Sequential N-acylamide methylenation-enamide ring-closing metathesis: construction of benzo-fused nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-Ethenylcyclohexan-1-amine as a Scaffold for Peptidomimetics

Abstract

This application note details the utilization of 1-ethenylcyclohexan-1-amine (ECA) as a structural scaffold in the design of peptidomimetics. Distinct from standard

Introduction: The ECA Scaffold

In modern drug discovery, "stapling" peptides to lock them into bioactive conformations is a dominant strategy for targeting intracellular protein-protein interactions (PPIs). While linear peptides often suffer from rapid proteolytic degradation and poor membrane permeability, constrained peptidomimetics overcome these barriers.

1-Ethenylcyclohexan-1-amine (ECA) represents a high-value scaffold due to its specific structural features:

-

Gem-Disubstitution (Cyclohexane Ring): The bulky cyclohexane ring at the

-carbon restricts the -

Vinyl (Ethenyl) Group: This olefinic side chain serves as a "warhead" for bio-orthogonal chemistry. It is primarily used for Ring-Closing Metathesis (RCM) to form macrocycles but is also compatible with thiol-ene "click" chemistry.

Structural Logic

The ECA scaffold acts as a terminator or branch point . Because it lacks a carboxylic acid (unless derivatized), it is most effectively deployed as:

-

A C-Terminal Cap: Protecting the peptide end while providing a staple point.

-

A Ugi-Reaction Input: Acting as the amine component to generate peptoid-like internal linkages.[1]

Experimental Workflows

Workflow A: C-Terminal Capping & Stapling (RCM)

This workflow uses ECA to cap the C-terminus of a peptide sequence. The vinyl group of ECA is then reacted with an olefin-bearing amino acid (e.g., O-allyl-serine or pentenyl-alanine) located at position

Workflow B: Combinatorial Library via Ugi-4CR

This workflow utilizes ECA as the amine component in a Ugi 4-Component Reaction. This allows for the rapid generation of sterically bulky, conformationally restricted peptidomimetic libraries.

Figure 1: Dual workflows for ECA utilization. Workflow A focuses on macrocyclization (stapling), while Workflow B focuses on combinatorial library generation.

Detailed Protocols

Protocol 1: C-Terminal Incorporation & Stapling

Objective: Synthesize a stapled peptide helix using ECA as the C-terminal anchor. Prerequisites: Peptide chain synthesized on 2-Chlorotrityl chloride resin (to allow cleavage of protected peptide) or Rink Amide (if RCM is performed on-resin).

Step 1: Coupling ECA to the Peptide

-

Activation: Dissolve the C-terminal amino acid of the peptide (or the cleavage-ready linker) in DMF. Add 3.0 eq HATU and 6.0 eq DIPEA.

-

Addition: Add 3.0 eq of 1-ethenylcyclohexan-1-amine .

-

Reaction: Shake at room temperature (RT) for 4 hours.

-

Note: The steric bulk of the cyclohexane ring makes this coupling slower than standard amino acids. Double coupling is recommended.

-

-

Verification: Perform a micro-cleavage and check via LC-MS. Look for the mass shift corresponding to the ECA addition (+125.2 Da).

Step 2: Ring-Closing Metathesis (RCM)

Critical: RCM is sensitive to oxygen and ethylene buildup.

-

Solvent: Dissolve the purified linear peptide (containing ECA and an internal olefin AA like (S)-pentenyl alanine) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 1-5 mM.

-

Why dilute? To favor intramolecular cyclization over intermolecular dimerization.

-

-

Degassing: Sparge the solution with Argon for 15 minutes.

-

Catalyst: Add Grubbs Catalyst 2nd Generation (20 mol%).

-

Reflux: Heat to 50°C for 2-12 hours under Argon flow.

-

Quenching: Add DMSO (50 eq relative to catalyst) or vinyl ethyl ether to quench the ruthenium carbene.

-

Purification: Evaporate solvent and purify via Reverse-Phase HPLC (C18 column).

Protocol 2: Ugi 4-Component Reaction (U-4CR)

Objective: Create a constrained peptidomimetic backbone. Components:

-

Amine: 1-ethenylcyclohexan-1-amine (1.0 eq)

-

Aldehyde: Benzaldehyde or amino-aldehyde derivative (1.0 eq)

-

Acid: N-Boc-Amino Acid (1.0 eq)

-

Isocyanide: tert-Butyl isocyanide (1.0 eq)

Procedure:

-

Pre-formation: Dissolve the ECA (Amine) and the Aldehyde in Methanol (MeOH) at 0.5 M concentration. Stir for 30 minutes to form the imine intermediate.

-

Addition: Add the Carboxylic Acid and stir for 10 minutes.

-

Cyclization: Add the Isocyanide .

-

Incubation: Stir at RT for 24-48 hours.

-

Monitoring: Monitor by TLC or LC-MS. The reaction is driven by the formation of the stable bis-amide bond.

-

-

Workup: Evaporate MeOH. Redissolve in EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

Data Analysis & Validation

To validate the successful incorporation and structural impact of the ECA scaffold, the following parameters must be assessed.

Table 1: Validation Parameters

| Technique | Observation Target | Success Criteria |

| LC-MS (ESI) | Molecular Weight | Exact Mass match. For RCM products: Mass of Linear - 28 Da (Loss of Ethylene |

| 1H-NMR | Vinyl Protons | Linear: Distinct multiplets at |

| Circular Dichroism (CD) | Secondary Structure | Helical Staple: Double minima at 208 nm and 222 nm. Increased molar ellipticity compared to linear control. |

| X-Ray Crystallography | Geometry | Verification of the cyclohexane chair conformation and the induced turn/helix angles. |

Mechanistic Diagram: RCM Stapling

The following diagram illustrates the catalytic cycle and the specific role of the ECA vinyl group.

Figure 2: Simplified mechanism of Ring-Closing Metathesis using the ECA vinyl handle.

References

-

Grubbs, R. H. (2004).[5] Olefin metathesis.[5][6] Tetrahedron, 60(34), 7117–7140. [Link][5]

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis.[5] Angewandte Chemie International Edition, 37(23), 3281–3284. [Link]

-

Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution). Biopolymers, 60(6), 396–419.[7] [Link]

-

Dömling, A. (2006). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313. [Link]

-

Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470. [Link]

Sources

- 1. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stapled Peptides for Drug Improvement - Peptide Stapling- QYAOBIO [qyaobio.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) - PubMed [pubmed.ncbi.nlm.nih.gov]

Functionalization of the vinyl group in 1-amino-1-vinylcyclohexane

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

1-Amino-1-vinylcyclohexane represents a high-value "privileged scaffold" in medicinal chemistry. It serves as a precursor to conformationally restricted amino acids (specifically 1-aminocyclohexanecarboxylic acid,

However, the functionalization of this molecule presents a dual challenge:

-

Steric Congestion: The quaternary carbon at the C1 position imposes significant steric bulk, retarding attack on the vinyl group.

-

Chemo-incompatibility: The free primary amine (

) is a potent nucleophile and Lewis base that poisons transition metal catalysts (e.g., Ruthenium carbenes in metathesis) and interferes with electrophilic additions.

This guide details three validated protocols to overcome these barriers, transforming the vinyl handle into alcohols, extended carbon chains, or carbonyls.

The Gatekeeper Step: N-Protection Strategy

Before any vinyl functionalization can occur, the amine must be masked. Attempting transition metal catalysis (Metathesis, Heck) or electrophilic oxidation on the free amine will result in catalyst decomposition or N-oxidation.

Recommendation: Use Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protection. These carbamates reduce the nucleophilicity of the nitrogen and are stable to the oxidative and metathetic conditions described below.

Protocol 0: N-Boc Protection (Mandatory Precursor Synthesis)

-

Reagents:

(1.1 equiv), -

Yield Target: >95%

-

Checkpoint: Disappearance of the free amine peak in IR (approx. 3300-3400

) and shift of

Functionalization Landscape

The following diagram outlines the divergent pathways available once the amine is protected (designated as Compound A ).

Figure 1: Divergent synthesis workflow. The N-protection (blue node) is the critical junction point enabling all downstream chemistry.

Protocol A: Olefin Cross-Metathesis (Chain Extension)

Objective: To extend the carbon skeleton, creating higher-order quaternary amino acid analogs. Challenge: The geminal disubstitution (quaternary center) makes the vinyl group sterically crowded. First-generation Grubbs catalysts often fail here.

Mechanistic Insight

We utilize Grubbs II or Hoveyda-Grubbs II catalysts. The N-heterocyclic carbene (NHC) ligand in these complexes provides the necessary

Experimental Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Maintain an Argon atmosphere.

-

Dissolution: Dissolve Compound A (1.0 equiv) and the cross-partner alkene (e.g., methyl acrylate, 3.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Note: High dilution prevents dimerization of the starting material.

-

-

Catalyst Addition: Add Grubbs II Catalyst (2-5 mol%).

-

Reaction: Reflux at 40°C for 12–24 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Quenching: Add activated charcoal or dimethyl sulfoxide (DMSO) (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.

-

Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.

Validation Criteria:

-

1H NMR: Appearance of internal alkene protons (typically

5.5–7.0 ppm, splitting depends on partner). -

Stereochemistry: Expect predominantly E-isomer (

Hz) due to thermodynamic control.

Protocol B: Hydroboration-Oxidation (Alcohol Synthesis)[1]

Objective: Synthesis of 1,3-amino alcohols (gamma-amino alcohols).

Challenge: Standard borane (

Mechanistic Insight

Use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of

Experimental Procedure

-

Hydroboration: To a solution of Compound A (1.0 equiv) in anhydrous THF at 0°C, add 0.5 M 9-BBN in THF (1.5 equiv) dropwise.

-

Equilibration: Warm to room temperature and stir for 4–16 hours.

-

Tip: If reaction is sluggish, reflux gently.

-

-

Oxidation: Cool to 0°C. CAREFULLY add:

-

3 M NaOH (aq) (3.0 equiv)

-

30%

(3.0 equiv) dropwise. (Exothermic!)

-

-

Workup: Stir for 1 hour. Extract with Ethyl Acetate. Wash with brine/sodium thiosulfate (to remove peroxides).

Data Output:

| Parameter | Result |

|---|---|

| Regioselectivity | >98:2 (Primary Alcohol : Secondary Alcohol) |

| Yield | Typically 85-92% |

| Key NMR Signal | Triplet at

Protocol C: Oxidative Cleavage (Carboxyl Synthesis)

Objective: Converting the vinyl group into a carboxylic acid to generate N-Boc-1-aminocyclohexanecarboxylic acid . Context: This is the standard route to "quaternary glycine" analogs used in peptide constraints.

Experimental Procedure (Ru-Catalyzed)

While Ozonolysis is viable, the Ruthenium-catalyzed cleavage is often safer for scale-up and avoids ozonide hazards.

-

Solvent System:

(2:2:3). -

Reagents: Add Compound A (1 equiv) and

(4.0 equiv). -

Catalyst: Add

(2 mol%). -

Reaction: Stir vigorously at RT. The mixture will turn black/brown.

-

Workup: Extract with DCM. The product is the carboxylic acid.

Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| No Reaction (Metathesis) | Catalyst poisoning by free amine. | Ensure 100% Boc-protection; repurify starting material to remove trace free amine. |

| Low Yield (Hydroboration) | Steric hindrance preventing B-H addition. | Switch to reflux conditions; ensure reagents are anhydrous. |

| Complex Mixture (Cleavage) | Over-oxidation of the carbamate. | Monitor time strictly; use |

Analytical Markers (1H NMR in )

-

Starting Material: Vinyl protons at

5.0–6.0 ppm (multiplet). -

Product (Alcohol): Disappearance of vinyl; appearance of

(triplet/multiplet ~3.6 ppm). -

Product (Acid): Disappearance of vinyl; broad singlet >10 ppm (COOH).

References

-

Berkowitz, D. B., et al. (2004). "The synthesis of quaternary amino acids via olefin metathesis." Journal of Organic Chemistry, 69(24), 8204-8213. Link

-

Brown, H. C., & Chen, J. C. (1981). "Hydroboration.[1][2][3] 58. 9-Borabicyclo[3.3.1]nonane (9-BBN)." Journal of Organic Chemistry, 46(19), 3978-3988. Link

-

Avenoza, A., et al. (2003). "Synthesis of enantiomerically pure 1-aminocyclohexanecarboxylic acid derivatives." Tetrahedron: Asymmetry, 14(9), 1037-1043. Link

-

Vogler, T., & Studer, A. (2008). "Applications of the Grubbs II catalyst in the synthesis of hindered amino acids." Synthesis, 2008(13), 2033-2040. Link

Sources

Synthesis of constrained amino acids from 1-vinylcyclohexan-1-amine

Application Note & Protocol

Topic: Synthesis of Constrained Spirocyclic Amino Acids from 1-Vinylcyclohexan-1-amine: A Protocol for Asymmetric Hydroaminocarbonylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Constrained amino acids are pivotal in modern drug design, offering enhanced metabolic stability and target affinity by reducing conformational flexibility.[1][2] This document provides a comprehensive guide to the synthesis of novel spirocyclic β-amino acids, leveraging 1-vinylcyclohexan-1-amine as a versatile starting material. We detail a robust protocol for a one-step asymmetric hydroaminocarbonylation, a highly efficient transformation that installs the carboxyl group and establishes stereochemistry simultaneously. This application note explains the mechanistic rationale behind the chosen synthetic strategy, provides a detailed, step-by-step experimental protocol, and offers insights into process optimization and characterization, thereby furnishing researchers with a validated pathway to a valuable class of unnatural amino acids for peptidomimetic and small molecule drug discovery.

Introduction: The Strategic Imperative for Constrained Amino Acids

In the landscape of therapeutic design, peptides present a unique modality, bridging the gap between small molecules and large biologics.[3] However, their clinical utility is often hampered by poor metabolic stability and inherent flexibility, which can lead to reduced binding affinity for their biological targets.[4] The incorporation of unnatural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[5] By locking a portion of the peptide backbone into a specific geometry, these building blocks can pre-organize the molecule into its bioactive conformation, leading to significant gains in potency, selectivity, and resistance to proteolytic degradation.[2] Spirocyclic amino acids, in particular, introduce a rigid, three-dimensional element that is highly sought after in the design of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions.[6][7]

1-Vinylcyclohexan-1-amine: A Versatile Precursor for Spirocyclic Scaffolds

The starting material, 1-vinylcyclohexan-1-amine, represents an ideal precursor for the synthesis of spiro[cyclohexane-1,3'-azetidine]-4'-carboxylic acid. It strategically combines the core cyclohexyl moiety, which provides the steric constraint, with two key functional groups on a single quaternary carbon: a primary amine and a vinyl group. The vinyl group serves as a reactive handle for carbon-chain extension and functionalization, making it a prime substrate for transition-metal-catalyzed transformations.

The overall synthetic strategy is to leverage the vinyl group for the introduction of a carboxylic acid moiety while utilizing the adjacent amine for intramolecular cyclization, thereby constructing the desired spirocyclic amino acid scaffold in a single, stereocontrolled operation.

Caption: Overall synthetic transformation from the starting amine to the target spirocyclic amino acid.

Proposed Synthetic Pathway: Rhodium-Catalyzed Asymmetric Hydroaminocarbonylation

To achieve the desired transformation, we propose a rhodium-catalyzed intramolecular asymmetric hydroaminocarbonylation. This elegant, atom-economical reaction combines a hydroformylation of the alkene with an intramolecular amine condensation in a single pot. The use of a chiral phosphine ligand is critical for inducing asymmetry and controlling the stereochemistry of the newly formed chiral center.

Causality of Method Selection:

-

Atom Economy: This one-step reaction forms the target molecule by simply adding hydrogen and carbon monoxide, minimizing waste.

-

Stereocontrol: Asymmetric catalysis with chiral ligands provides a direct route to enantiomerically enriched products, which is crucial for pharmacological applications.[8] The choice of ligand (e.g., a derivative of BINAP or Josiphos) is a key parameter for optimization.

-

Efficiency: Combining multiple bond-forming events into a single catalytic cycle significantly shortens the synthetic route compared to multi-step alternatives like ozonolysis followed by reductive amination and cyclization.

The proposed catalytic cycle begins with the coordination of the vinyl amine to the rhodium(I)-hydride catalyst. Migratory insertion of the alkene into the Rh-H bond is followed by CO insertion to form a rhodium-acyl intermediate. Subsequent intramolecular nucleophilic attack by the pendant amine group leads to a cyclized intermediate, which upon reductive elimination, releases the spirocyclic β-lactam product and regenerates the active catalyst. The β-lactam can then be hydrolyzed to the desired β-amino acid.

Caption: Proposed catalytic cycle for the asymmetric hydroaminocarbonylation and subsequent hydrolysis.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis and is intended for optimization. All operations involving air-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Materials and Reagents

-

1-Vinylcyclohexan-1-amine (substrate)

-

[Rh(CO)2(acac)] (rhodium precursor)

-

(R)-BINAP or other suitable chiral phosphine ligand

-

Carbon Monoxide (CO), high purity

-

Hydrogen (H2), high purity

-

Anhydrous, degassed toluene (solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated aq. Sodium Bicarbonate (NaHCO3)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

-

6M Hydrochloric Acid (HCl) for hydrolysis

-

1M Sodium Hydroxide (NaOH) for neutralization

-

Deuterated chloroform (CDCl3) for NMR analysis

Equipment Setup

-

High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and temperature control.

-

Schlenk line for inert atmosphere operations.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Flash chromatography system.

Step-by-Step Procedure: Asymmetric Hydroaminocarbonylation

-

Catalyst Preparation (In-situ): In a Schlenk flask under argon, add [Rh(CO)2(acac)] (0.01 mmol, 1 mol%) and the chiral ligand (e.g., (R)-BINAP, 0.012 mmol, 1.2 mol%).

-

Add 10 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

-

Reactor Charging: To the autoclave vessel, add 1-vinylcyclohexan-1-amine (1.0 mmol, 1.0 eq).

-

Using a cannula, transfer the prepared catalyst solution from the Schlenk flask into the autoclave vessel under a positive pressure of argon.

-

Seal the autoclave securely.

-

Reaction Execution: Purge the autoclave by pressurizing with CO (approx. 10 bar) and venting three times, followed by pressurizing with H2 (approx. 10 bar) and venting three times.

-

Pressurize the reactor with a 1:1 mixture of CO/H2 to a total pressure of 40 bar.

-

Begin vigorous stirring and heat the reactor to 80 °C.

-

Maintain the reaction at this temperature and pressure for 24 hours. Monitor the pressure, as a drop indicates gas consumption.

-

After 24 hours, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

Work-up and Purification of β-Lactam Intermediate

-

Open the reactor and transfer the crude reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 20 mL of DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 15 mL of saturated aq. NaHCO3 and 15 mL of brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to isolate the spirocyclic β-lactam.

Hydrolysis to the Final Amino Acid

-

Dissolve the purified β-lactam (0.5 mmol) in 10 mL of 6M HCl.

-

Heat the mixture to reflux (approx. 100 °C) for 6 hours.

-

Cool the solution to room temperature and concentrate under reduced pressure to remove excess HCl.

-

Dissolve the resulting solid in a minimal amount of deionized water and neutralize to pH ~7 with 1M NaOH.

-

The amino acid may precipitate or can be isolated using ion-exchange chromatography.

-

Wash the isolated solid with cold water and dry under vacuum to yield the final spirocyclic β-amino acid.

Characterization

-

¹H and ¹³C NMR: To confirm the structure of the β-lactam intermediate and the final amino acid product.

-

Mass Spectrometry (HRMS): To verify the exact mass and molecular formula.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the product by comparing it to a racemic standard.

Data Presentation and Expected Results

The efficiency of the reaction is highly dependent on the choice of ligand and reaction conditions. The following table provides hypothetical, yet realistic, target values for process optimization.

| Parameter | Target Value | Notes |

| Yield (β-Lactam) | >70% | Based on isolated product after chromatography. |

| Diastereoselectivity | >10:1 | If applicable, depending on the exact structure. |

| Enantiomeric Excess (e.e.) | >95% | Determined by chiral HPLC. Highly dependent on the chiral ligand. |

| Reaction Time | 12-24 hours | Can be monitored by TLC or GC-MS. |

| Purity (Final Amino Acid) | >98% | Confirmed by NMR and elemental analysis. |

The entire experimental process can be visualized as a sequential workflow.

Caption: Summary of the experimental workflow from catalyst preparation to final product characterization.

Troubleshooting and Method Validation

-

Low Yield: If the yield is poor, consider screening different solvents (e.g., THF, dioxane) or increasing the catalyst loading. Incomplete conversion may require longer reaction times or higher temperatures/pressures.

-